![molecular formula C23H22FN7O B2510761 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 920226-73-9](/img/structure/B2510761.png)
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one" is a structurally complex molecule that may be related to various pharmacological activities. The presence of a triazolopyrimidine core suggests potential biological relevance, as similar structures have been associated with enzyme inhibition and anticancer properties . The piperazine moiety within the compound is noteworthy as it has been linked to bioactivation and genotoxicity in related compounds, necessitating careful consideration in drug design .
Synthesis Analysis
The synthesis of related triazolopyrimidines involves the treatment of specific intermediates with various functional groups to achieve the final compounds. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones with potent enzyme inhibition properties involves a series of steps that result in compounds with significant growth inhibition in cancer cell lines . Similarly, the synthesis of triazolopyrimidines as anticancer agents involves the reaction of a chloro-triazolopyrimidin-amine with alcohols, thiols, or alkylamines to yield the final compounds with a clear structure-activity relationship (SAR) requirement for optimal activity .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, has been elucidated using single-crystal X-ray diffraction. This analysis reveals that the fused rings of the triazolopyrimidine system are nearly coplanar, and the crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The piperazine moiety in related compounds has been associated with bioactivation leading to genotoxicity. For example, the compound 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine demonstrated sub-nanomolar inhibitory potency toward the histamine H4 receptor but was found to be mutagenic due to the formation of reactive intermediates such as glyoxal from the piperazine ring . This has led to the development of methods to trap these intermediates and modify the piperazine ring to mitigate mutagenicity while retaining biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with triazolopyrimidine cores can be inferred from their crystal structures and synthesis pathways. The coplanarity of the fused ring system may influence the electronic distribution and reactivity of the molecule . The SAR studies indicate that specific substituents on the triazolopyrimidine core and the phenyl ring are crucial for achieving high potency and optimal activity, which suggests that these groups significantly affect the molecule's physical properties, such as solubility and stability .
Scientific Research Applications
Antimicrobial Applications :
- The compound was synthesized and evaluated for antimicrobial activities against various bacterial strains, showing good or moderate activities except against Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
- Similar antimicrobial screenings were conducted with derivatives of this compound, indicating potential as antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Analysis :
- The synthesis of this compound and its derivatives has been a subject of interest, with studies focusing on the structural characterization and crystal structure analysis. This includes elucidation of the compound's crystal structure and its interactions at the molecular level (Hu et al., 2011).
Antitumor Activity :
- Some derivatives of this compound have been synthesized and tested for their antitumor activity against various tumor cell lines, showing promising results. The evaluation included in vitro and in vivo tests, suggesting the compound's potential in cancer treatment (Naito et al., 2005).
Other Potential Applications :
- Other studies have focused on synthesizing and testing the compound for various other biological activities, such as its potential use in cardiovascular therapies (Ji-Yong Liu et al., 2009).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the antiproliferative activities observed for similar compounds , it could be of interest to investigate the potential of this compound as a therapeutic agent.
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1), a pivotal regulator of lysine methylation . LSD1’s aberrant overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with LSD1 leads to significant inhibition of LSD1’s activity .
Biochemical Pathways
The compound’s interaction with LSD1 affects the lysine methylation pathway . LSD1 demethylates histone proteins, affecting gene expression. By inhibiting LSD1, the compound can alter gene expression patterns, potentially leading to the inhibition of cancer proliferation and migration .
Result of Action
When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound could have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Similar triazolopyrimidine derivatives have been found to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), which may be useful as chemotherapeutic drugs for the treatment of cancer .
Cellular Effects
Related compounds have shown antiproliferative activities against various human cancer cell lines .
Molecular Mechanism
It’s suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-5,7-10,16H,6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIPJRJADBQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.